N-CarbamoYl-Maleamic Acid
CAS No.: 15059-25-3
Cat. No.: VC18955979
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15059-25-3 |
|---|---|
| Molecular Formula | C5H6N2O4 |
| Molecular Weight | 158.11 g/mol |
| IUPAC Name | (E)-4-(carbamoylamino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+ |
| Standard InChI Key | GWGLGTKSTGSWGQ-OWOJBTEDSA-N |
| Isomeric SMILES | C(=C/C(=O)O)\C(=O)NC(=O)N |
| Canonical SMILES | C(=CC(=O)O)C(=O)NC(=O)N |
Introduction
Chemical Identity and Structural Properties
N-Carbamoylmaleamic acid is a white crystalline solid with the systematic IUPAC name (Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid. Its structure comprises a maleamic acid backbone substituted with a carbamoyl group at the nitrogen position, conferring both acidic and hydrogen-bonding capabilities. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 158.11 g/mol | |
| Melting Point | 156–159°C | |
| Density | Not Available | |
| Boiling Point | Not Available | |
| Solubility | Soluble in polar solvents (e.g., DMSO) |
The compound’s planar geometry and conjugated system are critical for its reactivity in cycloaddition and polymerization reactions. The NMR spectrum (DMSO-) reveals resonances at δ 12.8 (broad singlet, 1H), 10.4 (broad singlet, 1H), 7.6 (broad singlet, 1H), 7.3 (broad singlet, 1H), and 6.4 (singlet, 2H), consistent with the maleic acid moiety and carbamoyl protons .
Synthesis and Optimization
Conventional Synthesis
The industrial synthesis of N-carbamoylmaleamic acid involves a one-pot reaction between maleic anhydride and urea in acetic acid. A representative procedure from Cytec Technology Corp. (Patent EP925283) outlines:
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Reactants: 500 g (5.1 mol) maleic anhydride, 300 g (5.0 mol) urea.
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Solvent: 1000 mL acetic acid.
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Conditions: Heating to 50°C for 12 hours.
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Workup: Cooling, filtration, and washing with acetic acid.
This method yields 530 g (67%) of product initially, with additional precipitation from the mother liquor achieving near-quantitative yield . The reaction mechanism proceeds via nucleophilic attack of urea on maleic anhydride, followed by intramolecular cyclization (Figure 1).
Table 1: Synthesis Conditions and Yields
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Time | 12 hours |
| Yield (Initial) | 67% |
| Yield (Total) | ~100% |
Process Optimization
A study comparing synthesis parameters for the related compound N-carboxymethyl maleamic acid (CAS 1880137) revealed that extended reaction times (>2 hours) or elevated temperatures (>50°C) reduce yields due to product solubility or decomposition . For N-carbamoylmaleamic acid, maintaining mild temperatures (50°C) and stoichiometric urea ratios is crucial for maximizing efficiency .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The NMR spectrum (DMSO-) confirms the structure through the following assignments:
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δ 12.8: Carboxylic acid proton (-COOH).
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δ 10.4 and 7.6: Amide protons (-NH-CO-).
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) exhibit characteristic bands at:
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3300–2500 cm: O-H and N-H stretches.
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1710 cm: C=O (carboxylic acid).
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1660 cm: C=O (amide).
Applications and Derivatives
Industrial Applications
N-Carbamoylmaleamic acid is a precursor for:
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Polymer Additives: Enhances thermal stability in resins.
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Pharmaceuticals: Intermediate for antitumor agents (e.g., maleimide conjugates) .
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Bioconjugation: Reacts with thiols via Michael addition for protein labeling .
Derivatives
The benzyl ester derivative (CAS 248.24 g/mol) has been characterized by FTIR, showing ester C=O stretches at 1740 cm and aromatic C-H bends at 700 cm .
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